3-(N-2-Pyridylformimidoyl)indole
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Overview
Description
3-[N-(2-Pyridyl)formimidoyl]-1H-indole is a heterocyclic compound that contains both an indole and a pyridine moiety
Preparation Methods
The synthesis of 3-[N-(2-Pyridyl)formimidoyl]-1H-indole typically involves the reaction of formamidines with aromatic amines in the presence of an acid catalyst. One common method starts with ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, which reacts with aromatic amines to form N-aryl-N’-(2-amino-1,2-dicyanovinyl)formamidines. These intermediates can then be treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene to yield the desired formimidoyl-indole derivatives .
Chemical Reactions Analysis
3-[N-(2-Pyridyl)formimidoyl]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and pyridine rings. Reagents such as halogens and alkylating agents can be used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Scientific Research Applications
3-[N-(2-Pyridyl)formimidoyl]-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-[N-(2-Pyridyl)formimidoyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The indole and pyridine moieties allow it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-[N-(2-Pyridyl)formimidoyl]-1H-indole can be compared to other similar compounds such as:
3-[N-(2-Naphthyl)formimidoyl]pyridine: This compound also contains a formimidoyl group but has a naphthyl moiety instead of an indole ring.
Indole derivatives: Various indole derivatives possess different substituents on the indole ring, leading to diverse biological activities and applications.
The uniqueness of 3-[N-(2-Pyridyl)formimidoyl]-1H-indole lies in its combination of the indole and pyridine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
22404-53-1 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(E)-1-(1H-indol-3-yl)-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C14H11N3/c1-2-6-13-12(5-1)11(9-16-13)10-17-14-7-3-4-8-15-14/h1-10,16H/b17-10+ |
InChI Key |
NCWHBIJGCGEJHX-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=N3 |
Origin of Product |
United States |
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